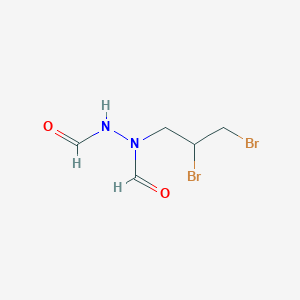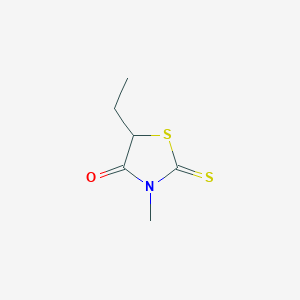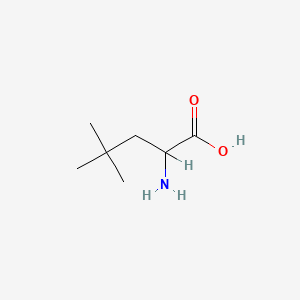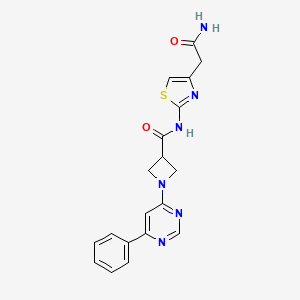
N-(2,3-dibromopropyl)-N'-formylformic hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dibromopropyl)-N'-formylformic hydrazide is a useful research compound. Its molecular formula is C5H8Br2N2O2 and its molecular weight is 287.939. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
NMR Study of Acylated Hydrazines
- Stability and Conformational Analysis : A study by Fritz et al. (1990) explored the stability and conformation of various acylated hydrazines, including formylhydrazides, using NMR spectroscopy. This research provides insight into the structural properties of these compounds, which is crucial for their application in chemical synthesis (Fritz, Kristinsson, Mollenkopf, & Winkler, 1990).
Novel Chelating Agents
- Hexacoordinate Silicon Complexes : Kalikhman et al. (2002) described the use of N-isopropylidene hydrazides as novel chelating agents for the preparation of unique hexacoordinate silicon complexes. These findings demonstrate the potential of hydrazides in inorganic and coordination chemistry (Kalikhman, Gostevskii, Girshberg, Krivonos, & Kost, 2002).
Electroreduction of Maleic Hydrazide
- Analytical Applications : Shibata and Zuman (1997) investigated the electroreduction of maleic hydrazide in aqueous solutions, which is relevant for analytical chemistry applications. This research highlights the electrochemical behavior of hydrazides and their potential use in analytical methodologies (Shibata & Zuman, 1997).
Synthesis of Triazines
- Solvent-free Synthesis Using Hydrazides : Ghorbani‐Vaghei et al. (2015) presented a method for the solvent-free synthesis of triazines using N-halosulfonamides and acid hydrazides. This approach is significant for the development of environmentally friendly synthesis processes in organic chemistry (Ghorbani‐Vaghei, Shahriari, Salimi, & Hajinazari, 2015).
Protein Chemical Synthesis
- Hydrazide Intermediates in Protein Synthesis : Huang, Fang, and Liu (2016) discussed the use of hydrazide chemistry in protein chemical synthesis. The ability to synthesize and modify proteins using peptide or protein hydrazides is critical for pharmaceutical and biological research (Huang, Fang, & Liu, 2016).
Natural Hydrazine-Containing Compounds
- Biosynthesis and Biological Activities : Le Goff and Ouazzani (2014) reviewed the biosynthesis, isolation, and biological activities of natural hydrazine-containing compounds. Understanding the biosynthesis and properties of these compounds is essential for their application in medicinal chemistry (Le Goff & Ouazzani, 2014).
Analyzing Collagen O-glycosylations
- Method Development Using Hydrazide Chemistry : Taga, Kusubata, Ogawa-Goto, and Hattori (2012) developed a novel method for analyzing collagen O-glycosylations using hydrazide chemistry. This method is significant for studying the structural aspects of collagen, which is important in the field of biochemistry (Taga, Kusubata, Ogawa-Goto, & Hattori, 2012).
Rhodamine Chemosensor for Metal Ions
- Metal Ion Detection : Wang et al. (2020) synthesized a bifunctional rhodamine derivative that acts as a chemosensor for detecting Cu2+ and Hg2+ ions. Such chemosensors have potential applications in environmental monitoring and analytical chemistry (Wang, Kong, Chen, Yoon, Swamy, & Wang, 2020).
Photoinduced Cleavage of N-N Bonds
- Photocatalytic System for Aromatic Hydrazines : Zhu and Zheng (2011) developed a photocatalytic system for cleaving N-N bonds in hydrazines and hydrazides. This research is relevant for organic synthesis, particularly in the preparation of secondary aromatic amines (Zhu & Zheng, 2011).
Propriétés
IUPAC Name |
N-[2,3-dibromopropyl(formyl)amino]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2N2O2/c6-1-5(7)2-9(4-11)8-3-10/h3-5H,1-2H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTGGXCOWZUUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)N(C=O)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2463368.png)

![5-Methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride](/img/structure/B2463372.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2463376.png)
![N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2463377.png)
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2463378.png)





![(1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride](/img/structure/B2463386.png)
![Bicyclo[2.2.1]heptan-2-ylhydrazine](/img/structure/B2463388.png)
